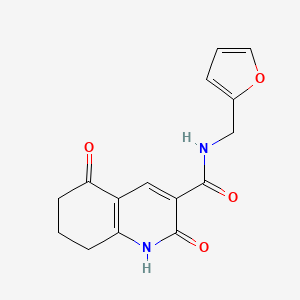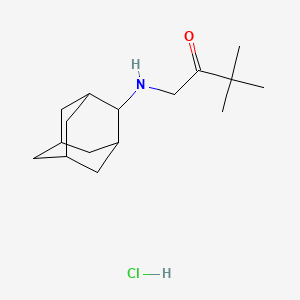
1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Adamantylamino)-3,3-Dimethyl-2-Butanone Hydrochloride, also known as ADAMANT, is a chemical compound with a unique molecular structure. It has been widely used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride is not well understood, but it is believed to involve the inhibition of viral replication and the modulation of immune responses. 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been shown to inhibit the activity of viral RNA-dependent RNA polymerase, which is essential for viral replication. It has also been shown to modulate the production of cytokines, which are involved in the immune response to viral infections.
Biochemical and Physiological Effects:
1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been shown to have minimal toxicity and side effects in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant changes in body weight, liver function, or blood chemistry. 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been shown to have a low binding affinity for human serum albumin, which suggests that it may have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been shown to be effective in vitro and in vivo, and it has a low potential for toxicity and side effects. However, 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride. One potential area of research is the development of 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride, which may lead to the development of new therapeutic strategies for viral infections and cancer. Finally, 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride may have potential applications in other fields of research, such as materials science and catalysis.
Méthodes De Synthèse
1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride can be synthesized through a multistep process that involves the reaction of 2-adamantanone with n-butyllithium and subsequent alkylation with 3,3-dimethyl-2-butanone. The final product is obtained by converting the free base to the hydrochloride salt.
Applications De Recherche Scientifique
1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been tested in vitro and in vivo for its ability to inhibit the replication of various viruses, including human rhinovirus, influenza A and B, and respiratory syncytial virus. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
1-(2-adamantylamino)-3,3-dimethylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-16(2,3)14(18)9-17-15-12-5-10-4-11(7-12)8-13(15)6-10;/h10-13,15,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVUAFYPXTWQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
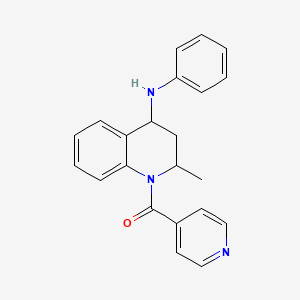
![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
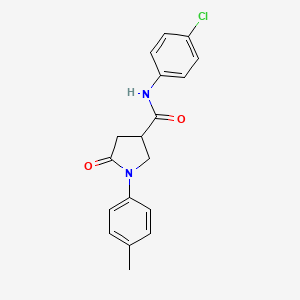
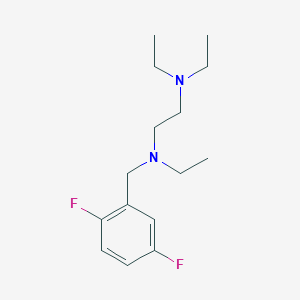
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
